Levocabastine

概要

説明

レボカバスチンは、第二世代の選択的なヒスタミン H1 受容体拮抗薬です。 1979 年にヤンセン・ファーマシューティカで発見され、主にアレルギー性結膜炎の治療に使用されています 。 レボカバスチンは、その高い効力と選択性で知られており、鼻腔および眼への投与の両方において効果的な抗ヒスタミン薬となっています .

2. 製法

合成経路および反応条件: レボカバスチンは、キラル分割なしに光学活性な鍵中間体を調製する、実用的かつ持続可能な方法により合成することができます。 このプロセスには効率的な脱トシル化が含まれており、クロマトグラフィーによる精製は不要です。その結果、99.5% を超える純度のレボカバスチン塩酸塩が得られます 。 合成経路には、キラル分割による鍵中間体 6 の調製、電解による中間体 5 の脱保護、および還元的アミノ化によるピペリジン 6 とケトン 7 のカップリングが含まれます .

工業生産方法: レボカバスチンの工業生産には、高い光学純度を確保し、以前報告された方法に比べて大幅な改善が見られる持続可能な合成手順が用いられています。 このプロセスは、大規模生産に実用的になるように設計されており、全体収率 14.2% のレボカバスチン塩酸塩を提供します .

準備方法

Synthetic Routes and Reaction Conditions: Levocabastine can be synthesized through a practical and sustainable method that involves the preparation of an optically active key intermediate without chiral resolution. The process includes efficient detosylation and does not require chromatographic purification, resulting in this compound hydrochloride with greater than 99.5% purity . The synthetic route involves the preparation of key intermediate 6 by chiral resolution, deprotection of intermediate 5 by electrolysis, and coupling of piperidine 6 and ketone 7 by reductive amination .

Industrial Production Methods: The industrial production of this compound involves a sustainable synthetic procedure that ensures high optical purity and substantial improvements over previously reported methods. This process is designed to be practical for large-scale production, providing this compound hydrochloride in a 14.2% overall yield .

化学反応の分析

反応の種類: レボカバスチンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と改変に不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与することがよくあります。

主な生成物: これらの反応から生成される主な生成物には、レボカバスチンの最終的な合成と製剤に不可欠な、レボカバスチンの中間体や誘導体が含まれます。

4. 科学研究への応用

レボカバスチンは、さまざまな科学研究に応用されています。

科学的研究の応用

Pharmacological Properties

Levocabastine is characterized by its rapid onset of action and long-lasting effects. It is available in two primary formulations: ocular drops and nasal spray , which target symptoms associated with allergic reactions.

- Mechanism of Action : this compound works by blocking the H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergy symptoms such as itching, sneezing, and nasal congestion .

Allergic Rhinitis

This compound has been extensively studied for its efficacy in treating allergic rhinitis. Clinical trials have shown that it provides significant relief from nasal symptoms when compared to placebo and is at least as effective as sodium cromoglycate .

- Efficacy Results :

- In a controlled trial involving 251 patients, this compound demonstrated a notable reduction in sneezing and nasal itching compared to other treatments .

- A study indicated that while this compound is effective, it may be less potent than topical corticosteroids like beclomethasone for alleviating nasal blockage .

Allergic Conjunctivitis

This compound eye drops are indicated for the symptomatic treatment of seasonal allergic conjunctivitis. The drug provides rapid relief from ocular symptoms such as itching and redness.

- Clinical Findings :

Comparative Efficacy

To better understand the effectiveness of this compound in comparison to other treatments, the following table summarizes key findings from various studies:

| Study Type | Treatment Comparison | Efficacy Outcome | Safety Profile |

|---|---|---|---|

| Controlled Trial | This compound vs. Sodium Cromoglycate | This compound superior in symptom relief | Similar adverse effects to placebo |

| Clinical Study | This compound vs. Beclomethasone | Less effective for nasal blockage | Comparable safety to sodium cromoglycate |

| Pediatric Study | This compound vs. Placebo | 89% response rate in ocular symptoms | Minimal adverse effects reported |

Case Study 1: Pediatric Allergic Conjunctivitis

A clinical trial involving children aged 5-20 years treated with this compound eye drops showed significant improvement in symptoms of allergic conjunctivitis. The study reported a high tolerance level among participants, with only minor adverse effects noted .

Case Study 2: Adult Allergic Rhinitis

In adults suffering from seasonal allergic rhinitis, a double-blind study demonstrated that patients receiving this compound experienced a substantial decrease in sneezing and nasal itching within minutes of administration. The results indicated that this compound could serve as an effective first-line treatment for acute allergic responses .

Future Research Directions

Despite the established efficacy of this compound, further research is warranted to explore potential areas such as:

- Comparative studies with newer antihistamines : Evaluating this compound against emerging treatments could clarify its role in modern therapeutic regimens.

- Long-term safety studies : While current data suggests a favorable safety profile, long-term studies could provide more comprehensive insights into its chronic use.

- Combination therapies : Investigating the efficacy of this compound when used alongside systemic antihistamines or corticosteroids might enhance treatment outcomes for severe cases.

作用機序

類似化合物との比較

レボカバスチンは、クロモグリク酸ナトリウム(クロムリンナトリウム)、ベクロメタゾン、アステミゾール、テルフェナジンなどの他の抗ヒスタミン薬と比較されます 。 レボカバスチンは、プラセボよりも優れており、季節性アレルギー性疾患の症状を軽減する上でクロモグリク酸ナトリウムと同等の効果がある一方、鼻水や鼻詰まりの緩和ではベクロメタゾンよりも効果が劣ります 。 レボカバスチンは、クロモグリク酸ナトリウムとは異なり、維持療法を必要とするため、速やかな抗アレルギー作用を発揮します .

類似化合物:

- クロモグリク酸ナトリウム(クロムリンナトリウム)

- ベクロメタゾン

- アステミゾール

- テルフェナジン

レボカバスチンは、その高い選択性と効力、そして迅速な作用発現により、アレルギー性疾患の治療に適した独自で貴重な抗ヒスタミン薬となっています。

生物活性

Levocabastine is a potent, selective histamine H1-receptor antagonist primarily used in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis. Its biological activity is characterized by its ability to inhibit histamine-mediated responses, thereby alleviating symptoms associated with allergies.

This compound functions by competitively binding to H1 receptors on effector cells, preventing histamine from exerting its effects. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of eosinophils and other inflammatory cells, which are crucial in the allergic response . Notably, this compound does not block the release of histamine but rather prevents its binding, distinguishing it from other antihistamines .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals several important characteristics:

- High Affinity Binding : this compound exhibits a high affinity for H1 receptors (Ki = 4.2 nM) and can effectively inhibit histamine-induced effects in various animal models .

- Rapid Onset : The onset of action is rapid, typically within one hour, and the effects can last up to 24 hours at low doses (below 0.010 mg/kg) .

- Bioavailability : Following oral administration, this compound is rapidly absorbed with a Tmax of approximately 2 hours and shows complete bioavailability in humans .

Efficacy in Clinical Studies

Numerous clinical studies have demonstrated the efficacy of this compound in treating allergic symptoms:

- Nasal Spray Studies : In a study involving 335 patients with perennial allergic rhinitis, both high and low doses of this compound nasal spray significantly improved symptoms compared to placebo . Another study indicated that this compound was superior to placebo in reducing nasal discharge and sneezing .

- Comparison with Other Treatments : this compound has been shown to be at least as effective as sodium cromoglycate in alleviating allergic symptoms but less effective than topical corticosteroids like beclomethasone for nasal blockage .

Safety Profile

The safety profile of this compound is favorable, with adverse effects reported at rates similar to placebo. Common adverse events include mild local irritation but serious adverse events are rare .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

Case Studies and Research Findings

- Pediatric Efficacy : A study involving 95 pediatric patients indicated that this compound significantly reduced symptoms like sneezing compared to cromoglycate, although some differences were noted in specific symptoms such as tearing .

- Long-term Safety : A long-term safety study involving 108 patients showed a response rate of 89% for this compound, with no significant changes in blood chemistry or hematology observed throughout the study duration .

- Comparative Effectiveness : In a double-blind trial comparing topical this compound with beclomethasone dipropionate, while both treatments improved symptoms, this compound was particularly effective for nasal discharge and sneezing but did not significantly improve nasal obstruction compared to placebo .

特性

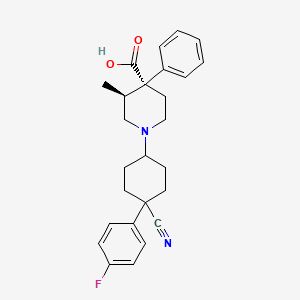

IUPAC Name |

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOMHNNNFPNMX-YHYDXASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79547-78-7 (hydrochloride) | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048548, DTXSID001024637 | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>0.5 mg/mL, 3.47e-03 g/L | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levocabastine is a potent, selective histamine H1-receptor antagonist. It works by competing with histamine for H1-receptor sites on effector cells. It thereby prevents, but does not reverse, responses mediated by histamine alone. Levocabastine does not block histamine release but, rather, prevents histamine binding and activity. Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist. This can induce some degree of analgesia. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79449-98-2, 79516-68-0 | |

| Record name | Cabastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOCABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。